molecular formula C8H10Cl2N2 B13428212 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B13428212
M. Wt: 205.08 g/mol
InChI Key: FBABURRUSMRKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C8H10Cl2N2 It is a hydrochloride salt form of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-5-6(1-4-11-7)8(10)2-3-8;/h1,4-5H,2-3,10H2;1H

InChI Key

FBABURRUSMRKGU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research applications.

Biological Activity

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine; hydrochloride is a compound of interest in medicinal chemistry, particularly due to its unique structure and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring linked to a 2-chloropyridine moiety. Its molecular formula is C₈H₈ClN, with a molecular weight of approximately 155.60 g/mol. The presence of the chlorinated pyridine enhances its reactivity and potential interactions with biological targets.

1-(2-Chloropyridin-4-yl)cyclopropan-1-amine; hydrochloride has been shown to interact with various biological targets, primarily through:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It shows potential in modulating receptor activity, which can influence signaling pathways within cells.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine; hydrochloride. For instance, it has been tested against several cancer cell lines, demonstrating significant cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate pathways associated with oxidative stress and inflammation has been documented.

Data Table: Biological Activities and Effects

Activity Observed Effect Study Reference
AntitumorInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress
Enzyme InhibitionInhibition of specific metabolic enzymes
Receptor ModulationAltered signaling pathway activity

Case Study 1: Antitumor Efficacy

In a study involving human breast cancer cell lines, 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine; hydrochloride exhibited IC₅₀ values in the low micromolar range, indicating strong cytotoxicity. The study suggested that the compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors.

Case Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective properties of the compound in a model of oxidative stress-induced neuronal injury. Results showed that treatment with the compound significantly reduced cell death and preserved mitochondrial function, suggesting its potential application in treating neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.